molecular formula C15H18FNO2S2 B2985536 1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide CAS No. 1235095-46-1

1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide

Cat. No.: B2985536
CAS No.: 1235095-46-1
M. Wt: 327.43
InChI Key: DYCWCOVEBSKPHD-UHFFFAOYSA-N
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Description

“1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide” is a chemical compound that contains a thiophene ring. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Scientific Research Applications

Fluoroalkylation Reactions

One area of application involves fluoroalkylation reactions where compounds similar to 1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide serve as reagents or intermediates. For instance, the development of methodologies for the efficient nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane demonstrates the utility of fluorinated sulfones in organic synthesis. This process facilitates the stereospecific synthesis of alpha-fluorovinyl compounds such as alpha-fluorostyrylsulfones and alpha-fluorocinnamates, showcasing the role of similar compounds in creating structurally diverse fluorinated molecules (Prakash et al., 2009).

Catalytic Asymmetric Synthesis

Another significant application is found in the catalytic asymmetric synthesis, where related fluorinated compounds are used to introduce fluorine atoms into target molecules with high stereocontrol. The enantioselective organocatalytic addition of fluorocarbon nucleophiles to α,β-unsaturated aldehydes, for instance, highlights the potential of using fluorinated reagents to access optically active fluorine derivatives. This method allows for the formation of chiral quaternary carbon centers bearing a fluorine atom with high enantioselectivity, underscoring the importance of fluorinated compounds in asymmetric synthesis (Ullah et al., 2009).

Future Directions

Thiophene-based analogs continue to be a topic of interest for medicinal chemists due to their potential as biologically active compounds . Future research may focus on improving the synthesis methods and exploring the biological effects of these compounds.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2S2/c1-2-7-17(10-14-6-8-20-11-14)21(18,19)12-13-4-3-5-15(16)9-13/h3-6,8-9,11H,2,7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCWCOVEBSKPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)S(=O)(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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